molecular formula C27H26N2O4 B2360688 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one CAS No. 902332-77-8

6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one

Cat. No.: B2360688
CAS No.: 902332-77-8
M. Wt: 442.515
InChI Key: REYOJBKNAKDQFQ-UHFFFAOYSA-N
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Description

6-Hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 2H-chromen-2-one core substituted at positions 4, 6, and 6. The 4-position features a piperazine moiety bearing a 2-methoxyphenyl group, a structural motif common in ligands targeting serotonin (5-HT) and dopamine receptors . The 6-hydroxy group enhances solubility, while the 7-phenyl substitution likely increases lipophilicity, influencing blood-brain barrier permeability . Coumarins are widely studied for their pharmacological versatility, including anticancer, antimicrobial, and central nervous system (CNS) activities . This compound’s design aligns with strategies to optimize receptor affinity and metabolic stability through targeted substitutions .

Properties

IUPAC Name

6-hydroxy-4-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-7-phenylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O4/c1-32-25-10-6-5-9-23(25)29-13-11-28(12-14-29)18-20-15-27(31)33-26-17-21(24(30)16-22(20)26)19-7-3-2-4-8-19/h2-10,15-17,30H,11-14,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REYOJBKNAKDQFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)OC4=CC(=C(C=C34)O)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with a suitable β-keto ester under acidic conditions.

    Introduction of the piperazine moiety: The chromen-2-one intermediate is then reacted with 4-(2-methoxyphenyl)piperazine in the presence of a suitable base, such as potassium carbonate, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the chromen-2-one core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative

    Reduction: Formation of a hydroxyl derivative

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and neuroprotective agent.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.

    Pharmacology: It is investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s and Parkinson’s.

    Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 6-hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: It can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.

    Receptor Binding: It can bind to receptors such as the serotonin receptor, influencing neurotransmitter activity.

    Pathway Modulation: It can modulate signaling pathways involved in inflammation and cell proliferation, such as the NF-κB pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Coumarin-Piperazine Hybrids

The table below summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Key Structural Features Biological Activity/Properties Reference
Target Compound : 6-Hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one - 4-(2-Methoxyphenylpiperazinyl)methyl
- 6-Hydroxy, 7-Phenyl
Potential 5-HT1A/D2 receptor modulation (inferred from structural analogs)
7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one - Piperazine at position 8
- 7-Hydroxy, 4-Methyl
DFT-optimized structure; unconfirmed biological activity
6-Acetyl-7-{4-[4-(3-methoxyphenyl)piperazin-1-yl]butoxy}-4-methylchromen-2-one - Extended butoxy linker
- 3-Methoxyphenylpiperazine
5-HT1A receptor agonist; crystallographic data confirms planar coumarin core
4-{[4-(3-Chlorophenyl)piperazin-1-yl]methyl}-6-hydroxy-7-methyl-2H-chromen-2-one - 3-Chlorophenylpiperazine
- 7-Methyl
Enhanced lipophilicity; potential CNS activity (structural similarity to antipsychotic agents)
4-{3-[4-(2-Hydroxybenzyl)piperazin-1-yl]-propoxy}-7-methoxy-3-phenyl-chromen-2-one (4e) - Propoxy linker
- 2-Hydroxybenzylpiperazine
Improved solubility due to hydroxybenzyl group; uncharacterized activity
6-Chloro-7-methyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one - 6-Chloro, 7-Methyl
- 4-Methylpiperazine
Increased electronegativity; reduced solubility vs. hydroxy analogs

Key Structural and Functional Differences

Piperazine Substitution Position :

  • The target compound’s piperazine at position 4 contrasts with derivatives like the 8-piperazinyl coumarin in . Positional differences significantly alter steric interactions with receptor binding pockets .

Arylpiperazine Modifications :

  • Replacing the 2-methoxyphenyl group (target) with 3-chlorophenyl () or 4-methoxyphenyl () alters electronic and steric profiles. The 2-methoxy group may enhance 5-HT1A affinity due to ortho-substitution preferences in serotoninergic ligands .

Linker Variations :

  • The target compound uses a direct methyl linker, while analogs like 4e () employ propoxy chains. Longer linkers may reduce binding potency by increasing conformational flexibility .

Substituent Effects on Pharmacokinetics: Hydroxy groups (e.g., 6-hydroxy in the target) improve aqueous solubility compared to chloro or methyl substituents ().

Biological Activity

6-Hydroxy-4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-phenyl-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. This compound has attracted significant attention in medicinal chemistry due to its potential therapeutic applications, particularly in treating neurodegenerative diseases and various cancers. Its unique structure, featuring a hydroxy group, a methoxyphenyl piperazine moiety, and a phenyl group, contributes to its diverse biological activities.

Biological Activities

The compound exhibits a range of biological activities, which can be categorized as follows:

1. Anticancer Activity
Research indicates that this compound demonstrates significant anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including MCF-7 (breast carcinoma) and HepG2 (hepatocellular carcinoma) cells. For instance, one study reported IC50 values of 5.5 µg/ml and 6.9 µg/ml against these cell lines, respectively .

2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties. It is studied as a potential inhibitor of acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases like Alzheimer's. The compound's AChE inhibitory activity was measured with IC50 values indicating effective inhibition compared to standard drugs .

3. Enzyme Inhibition
this compound has shown the ability to inhibit oxidoreductase enzymes, which are crucial in various metabolic pathways. This inhibition is significant for understanding its mechanism of action in therapeutic contexts.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features. The presence of the methoxy group on the phenyl ring and the piperazine moiety appears to enhance its interaction with biological targets. Comparative studies with structurally similar compounds reveal that modifications in the functional groups can lead to variations in biological activity.

Compound Name Structural Features Biological Activity
6-HydroxycoumarinHydroxy groupAntioxidant
7-HydroxycoumarinMethyl groupAnti-inflammatory
8-AcetylcoumarinAcetyl groupAnticancer

This table illustrates how small changes in structure can lead to significant differences in biological activity, highlighting the importance of SAR studies in drug development.

Case Studies

Several case studies have documented the efficacy of this compound:

  • In Vitro Anticancer Study : A study conducted at the National Cancer Institute evaluated this compound against MCF-7 and HepG2 cell lines, demonstrating strong antitumor activity with promising IC50 values .
  • Neuroprotective Study : Another research effort focused on its potential as an AChE inhibitor, revealing that it could significantly reduce enzyme activity at low concentrations, suggesting a mechanism for its neuroprotective effects .
  • Enzyme Interaction Analysis : Investigations into enzyme interactions showed that this compound could stabilize enzyme-inhibitor complexes through hydrophobic interactions, further elucidating its mechanism of action.

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